Structural Scaffold Differentiation: Indolizine-2-Carboxamide vs. Indole-2-Carboxamide Core
The indolizine-2-carboxamide core differs fundamentally from the indole-2-carboxamide core in ring architecture: indolizine is a fused 5/6 bicyclic system with a bridgehead nitrogen, while indole is a benzopyrrole. This structural divergence produces distinct electronic distributions and hydrogen-bonding geometries. In the context of MmpL3 inhibition, the benchmark indole-2-carboxamide NITD-349 achieves an MIC50 of 23 nM against Mycobacterium tuberculosis H37Rv . Indole-2-carboxamide compound 8g (the most potent in the Alsayed et al. series) shows MIC = 0.32 μM against the same strain [1]. No direct anti-TB data exist for the target indolizine compound; however, trisubstituted indolizine analogs with ethyl substitution at the 2-position demonstrate MIC values of 5.5 μg/mL (susceptible) and 11.3 μg/mL (MDR) against M. tuberculosis [2], a substantially weaker potency range than optimized indole-2-carboxamides. This potency gap illustrates that scaffold choice (indole vs. indolizine) is a critical determinant of target engagement and cannot be assumed equivalent.
| Evidence Dimension | Antitubercular potency (MIC/MIC50) against Mycobacterium tuberculosis |
|---|---|
| Target Compound Data | No published MIC data for N-(2-methoxybenzyl)indolizine-2-carboxamide |
| Comparator Or Baseline | NITD-349 (indole-2-carboxamide): MIC50 = 23 nM (M. tb H37Rv); Indole-2-carboxamide 8g: MIC = 0.32 μM; Trisubstituted indolizine analog: MIC = 5.5 μg/mL (H37Rv susceptible), 11.3 μg/mL (MDR) |
| Quantified Difference | Indolizine scaffold exhibits approximately 17- to 240-fold weaker anti-TB potency than optimized indole-2-carboxamides (based on available class-level data) |
| Conditions | M. tuberculosis H37Rv strain; resazurin microplate assay (for indolizine data); various in vitro susceptibility assays (for indole-2-carboxamides) |
Why This Matters
Procurement of the indolizine scaffold versus indole-2-carboxamides alters the expected potency window by two orders of magnitude for antitubercular applications, making scaffold selection a decisive factor in screening strategy.
- [1] Alsayed, S.S.R.; Lun, S.; Bailey, A.W.; Suri, A.; Huang, C.C.; Mocerino, M.; Payne, A.; Sredni, S.T.; Bishai, W.R.; Gunosewoyo, H. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Advances, 2021, 11, 15497–15511. View Source
- [2] Molecular Modeling studies and anti-TB activity of trisubstituted indolizine analogues; Molecular docking and dynamic inputs. Journal of Biomolecular Structure and Dynamics, 2017. (MIC = 5.5 and 11.3 μg/mL) View Source
